molecular formula C9H9N3O2 B6259782 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 128318-80-9

2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6259782
CAS No.: 128318-80-9
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features an azide group attached to a benzodioxine ring. This compound is of interest due to its potential applications in organic synthesis and materials science. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the introduction of an azide group to a benzodioxine precursor. One common method involves the reaction of a bromomethyl-substituted benzodioxine with sodium azide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired azidomethyl compound with good selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of hazardous by-products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. In bioconjugation applications, the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages, facilitating the attachment of various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its benzodioxine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

128318-80-9

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.